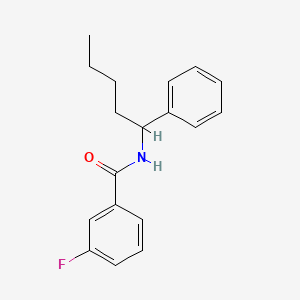![molecular formula C20H20Cl2N4O3 B4061006 N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4061006.png)
N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline (ADPA) is a chemical compound that has been extensively studied for its potential use in scientific research. ADPA is a member of the piperazine family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have a high affinity for DNA, which may explain its ability to inhibit DNA synthesis. Additionally, N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects
N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has also been shown to have antitumor properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-inflammatory properties, which may contribute to its potential use as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline is its broad range of biological activities. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a potentially useful compound for scientific research. However, one limitation of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline is its potential toxicity. Studies have shown that N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline can be toxic to both normal and cancer cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline. One potential area of research is the development of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline analogs with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline and its potential use as a therapeutic agent for various diseases. Finally, studies are needed to investigate the potential use of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline in combination with other therapeutic agents to enhance its efficacy.
Scientific Research Applications
N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O3/c1-2-7-23-18-13-15(4-6-19(18)26(28)29)24-8-10-25(11-9-24)20(27)14-3-5-16(21)17(22)12-14/h2-6,12-13,23H,1,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAJVIJPFMTBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B4060931.png)

![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4060939.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4060948.png)
![1-(4-biphenylylcarbonyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4060953.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4060955.png)
![N-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4060962.png)

![2-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4060977.png)
![2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4060984.png)
![N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4060986.png)
![5-methyl-3-[(2R)-pyrrolidin-2-ylmethyl]quinazolin-4(3H)-one](/img/structure/B4060994.png)

